molecular formula C4H6F3NO3 B12115803 2-Amino-3-(trifluoromethoxy)propanoic acid

2-Amino-3-(trifluoromethoxy)propanoic acid

Cat. No.: B12115803
M. Wt: 173.09 g/mol
InChI Key: BGDJXHSDJCFWPX-UHFFFAOYSA-N
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Description

2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride is a chemical compound with the molecular formula C4H6F3NO3·HCl. It is also known as O-(trifluoromethyl)serine hydrochloride. This compound is of interest due to its unique structural features, which include an amino group, a trifluoromethoxy group, and a propionic acid moiety. These features make it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride typically involves the introduction of the trifluoromethoxy group into the serine backbone. One common method includes the reaction of serine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution of the hydroxyl group with the trifluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The amino group in 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride can undergo oxidation reactions to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines or alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethoxy group.

Mechanism of Action

The mechanism by which 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The amino and propionic acid groups also play a role in its overall reactivity and interactions within biological systems.

Comparison with Similar Compounds

    2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride: This compound has a similar trifluoromethyl group but differs in the ester functionality.

    O-(trifluoromethyl)serine: A closely related compound with similar structural features but without the hydrochloride salt form.

Uniqueness: 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride is unique due to the presence of both the trifluoromethoxy group and the hydrochloride salt, which can influence its solubility, stability, and reactivity. These features make it particularly valuable in specific research and industrial applications where these properties are desired.

Properties

IUPAC Name

2-amino-3-(trifluoromethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO3/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDJXHSDJCFWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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